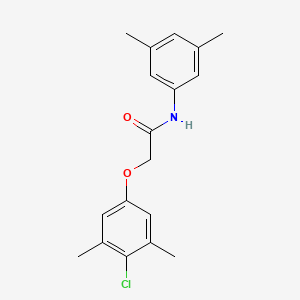![molecular formula C18H21N3O B5779748 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)
1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine, also known as MPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MPAP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine involves its interaction with dopamine receptors, particularly the dopamine D3 receptor. 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine acts as a selective antagonist of the dopamine D3 receptor, which leads to an increase in dopamine release in the brain. This increase in dopamine release is believed to be responsible for its therapeutic effects in various diseases.
Biochemical and Physiological Effects
1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to increase dopamine release in the brain, which is responsible for its therapeutic effects in various diseases. Additionally, 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in stress response. 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has also been found to have anxiolytic and antinociceptive effects in animal models.
実験室実験の利点と制限
One of the advantages of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine is its selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of various diseases. Additionally, 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has been found to have low toxicity, which makes it a safer alternative to other drugs. However, one of the limitations of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine is its poor solubility in water, which can make it challenging to administer in lab experiments.
将来の方向性
There are several future directions for the research on 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine. One of the potential areas of research is its potential use in the treatment of addiction, particularly cocaine addiction. Additionally, further studies are needed to understand the exact mechanism of action of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine and its potential therapeutic benefits in various diseases. Further research is also needed to improve the solubility of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine, which can make it easier to administer in lab experiments.
合成法
The synthesis of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine involves the condensation of 4-methylacetophenone with 2-pyridinecarboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with piperazine to obtain 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine. The purity of the compound can be further improved by recrystallization.
科学的研究の応用
1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic benefits in various diseases, including Parkinson's disease, depression, and addiction. It has been shown to act as a dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of Parkinson's disease. 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has also been found to exhibit antidepressant-like effects in animal models, suggesting its potential use as an antidepressant. Additionally, 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has been studied for its potential use in the treatment of addiction, particularly cocaine addiction.
特性
IUPAC Name |
2-(4-methylphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-5-7-16(8-6-15)14-18(22)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHCNXGBUJPGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)




![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)